2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine
Description
Fundamental Chemical Properties
The compound 2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine possesses well-defined chemical characteristics that distinguish it within the nucleoside analog family. According to PubChem database records, this compound carries the Chemical Abstracts Service registry number 78188-38-2, providing unambiguous identification within chemical databases. The molecular formula C20H23N5O4 reflects the addition of both the isopropylidene protecting group and the phenylmethyl substituent to the basic adenosine framework. The calculated molecular weight of 397.4 grams per mole indicates a substantial increase from native adenosine due to these structural modifications. Laboratory characterization data confirms the compound typically appears as a white to off-white solid at room temperature conditions.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides detailed structural information through its full chemical name. The complete systematic designation encompasses the stereochemical configuration: ((3aR,4R,6R,6aR)-6-(6-(benzylamino)-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-yl)methanol. This nomenclature explicitly defines the absolute stereochemistry at each chiral center, reflecting the compound's three-dimensional molecular architecture. Alternative nomenclature systems recognize this compound as N6-Benzyl-2',3'-isopropylideneadenosine, emphasizing the two primary structural modifications to the adenosine scaffold. The compound classification places it within the broader category of adenosine analogs, which are known to function as nucleoside derivatives with potential biological activity.
Physical characterization studies have established key thermodynamic properties for this compound. Experimental melting point determinations indicate a range of 86-95°C, demonstrating the compound's thermal stability under standard laboratory conditions. Solubility profiles reveal limited dissolution in polar solvents, with slight solubility observed in acetone, chloroform, dichloromethane, and dimethyl sulfoxide. Storage requirements specify refrigeration at 2-8°C to maintain compound integrity over extended periods. These physical characteristics reflect the influence of both the hydrophobic benzyl substituent and the cyclic isopropylidene protecting group on the compound's overall molecular behavior.
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[6-(benzylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-20(2)28-15-13(9-26)27-19(16(15)29-20)25-11-24-14-17(22-10-23-18(14)25)21-8-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19,26H,8-9H2,1-2H3,(H,21,22,23)/t13-,15-,16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQFYSBBKJODPY-NVQRDWNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652635 | |
| Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78188-38-2 | |
| Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
2',3'-O-Isopropylidene Protection
The ribose 2',3'-diol is protected using acetone under acidic conditions, forming a cyclic ketal.
Representative Protocol :
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Reactants : Adenosine (1 equiv), acetone (10 equiv), catalytic HCl or p-TsOH.
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Conditions : Reflux at 50–60°C for 4–6 h in anhydrous DMF.
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Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and solvent evaporation.
Mechanistic Insight :
Acid catalysis protonates the diol oxygen, facilitating nucleophilic attack by acetone and subsequent water elimination. The reaction favors cis-diol protection due to ribose’s conformational rigidity.
Direct Alkylation with Benzyl Halides
Procedure :
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Reactants : 2',3'-O-isopropylidene adenosine (1 equiv), benzyl bromide (1.2 equiv), NaH (1.5 equiv).
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Solvent : Anhydrous DMF or THF.
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Conditions : 0°C to room temperature, 6–12 h under nitrogen.
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Workup : Quench with ice water, extract with DCM, and purify via silica gel chromatography (DCM/MeOH 95:5).
Challenges :
Mitsunobu Reaction for N-Benzylation
Alternative Approach :
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Reactants : Benzyl alcohol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).
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Solvent : THF.
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Conditions : 0°C to room temperature, 4–6 h.
Advantages :
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Avoids handling moisture-sensitive benzyl halides.
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Higher regioselectivity for N6 due to the mechanism’s reliance on phosphine-mediated activation.
Optimization and Industrial-Scale Considerations
Solvent and Catalyst Screening
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis of the Methylethylidene Group
The 2',3'-O-(1-methylethylidene) protecting group is susceptible to acidic hydrolysis, regenerating the free diol. This reaction is critical for deprotection in synthetic pathways:
- Conditions : Exposure to dilute HCl (0.1 M) in methanol at 25°C for 2–4 hours .
- Outcome : Selective cleavage of the acetal group without affecting the N6-benzyl substituent.
- Mechanism : Protonation of the acetal oxygen followed by nucleophilic attack by water.
Table 1: Hydrolysis Conditions and Outcomes
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Deprotection | 0.1 M HCl/MeOH, 25°C, 4 h | 85–90 |
Phosphorylation at the 5'-Hydroxyl Group
The 5'-OH group undergoes phosphorylation to form nucleotide analogs, a key step in prodrug synthesis:
- Reagents : Carbonyldiimidazole (CDI) and tri-n-butylammonium phosphate in DMF .
- Outcome : Formation of 5'-monophosphate or bisphosphonate derivatives.
- Applications : Enhanced bioactivity for antiviral or enzyme inhibition studies .
Table 2: Phosphorylation Methods
| Substrate | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5'-OH derivative | CDI, tri-n-butylammonium phosphate | 5'-Monophosphate | 78 | |
| CH₂(POCl₂)₂, trimethyl phosphate | α,β-Methylene bisphosphonate | 53 |
Nucleophilic Substitution and Alkylation
The N6-benzyl group exhibits stability under standard conditions but can participate in selective alkylation or coupling reactions:
- Conditions : Dicyclohexylcarbodiimide (DCC) in pyridine for introducing acyl groups .
- Outcome : Formation of N6-acylated derivatives, though the benzyl group itself resists nucleophilic displacement under mild conditions .
Enzymatic Modifications
Enzymatic processes are employed for regioselective modifications:
- Adenosine Deaminase Inhibition : The compound acts as a competitive inhibitor (Ki = 2.3 µM) due to structural mimicry of adenosine .
- Substrate for Kinases : Phosphotransferase enzymes catalyze 5'-phosphorylation in cellular systems .
Comparative Reactivity with Analogues
Structural variations influence reactivity. Below is a comparison with related compounds:
Table 3: Reactivity Comparison of Adenosine Derivatives
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 2',3'-O-Isopropylideneadenosine | Unmodified N6 position | Higher susceptibility to N6 alkylation |
| 5'-Amino-5'-deoxy derivative | 5'-Amino group | Enhanced phosphorylation rates |
| N6-Methyladenosine | Methyl at N6 | Reduced steric hindrance |
Key Research Findings
Scientific Research Applications
Enzyme Inhibition
Research has indicated that 2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine may act as an inhibitor for specific enzymes, notably:
- Adenosine Deaminase : This enzyme is crucial in regulating adenosine levels in biological systems. Inhibition can lead to increased adenosine concentrations, which may have therapeutic implications in conditions like cancer and inflammation.
- S-Adenosylhomocysteine Hydrolase : This enzyme is involved in the metabolism of homocysteine, and its inhibition could impact methylation processes critical for DNA and RNA synthesis.
Antiviral Properties
Preliminary studies suggest that this compound exhibits antiviral activity against several viruses, including:
- Herpes Simplex Virus : The compound's structural modifications may enhance its ability to interfere with viral replication.
- Human Immunodeficiency Virus : Its potential as an antiviral agent against HIV is under investigation, with further research needed to elucidate the mechanisms involved.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the targeting of specific pathways associated with cell growth and survival .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Antiviral Activity : A study demonstrated that this compound effectively inhibited herpes simplex virus replication in vitro, suggesting its potential as a therapeutic agent against viral infections .
- Cancer Cell Proliferation Inhibition : Research involving human cancer cell lines showed significant cytotoxic effects, with IC50 values indicating strong anti-proliferative activity, paving the way for further exploration in cancer treatment strategies .
Mechanism of Action
The mechanism of action of 2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine involves its interaction with adenosine receptors and other molecular targets. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. It may also inhibit certain enzymes, affecting various biochemical processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Adenosine Derivatives
Structural and Functional Group Differences
The table below highlights key structural differences between the target compound and related adenosine derivatives:
*Calculated based on structural analysis. †Estimated formula: Adenosine (C10H13N5O4) + 1-methylethylidene (C3H6O) + benzyl (C7H7) – H2O.
Key Observations:
Protection Strategies: The target compound’s 2',3'-acetal group is acid-labile, making it suitable for temporary protection in multi-step syntheses . In contrast, silyl ethers (e.g., TBDMS in ) are base-labile, enabling orthogonal deprotection strategies. Phosphoramidite derivatives (e.g., ) incorporate 2-cyanoethyl and diisopropylamino groups for automated oligonucleotide synthesis.
Substituent Effects :
- N6-Benzyl (target compound) vs. N6-benzoyl (): The benzyl group’s hydrophobicity may enhance membrane permeability, while benzoyl is commonly used for amine protection during solid-phase synthesis.
- 2'-Deoxyribose () vs. protected ribose : Deoxy derivatives lack the 2'-OH, reducing RNAse susceptibility and enabling DNA analog synthesis.
Biological Activity
2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine is a modified purine nucleoside that has garnered interest in the field of pharmacology and biochemistry due to its potential therapeutic applications. This compound is characterized by its unique structural modifications which may influence its biological activity, particularly in relation to adenosine receptors and cellular signaling pathways.
- Molecular Formula : C20H23N5O4
- Molecular Weight : 397.44 g/mol
- CAS Number : 78188-38-2
The biological activity of this compound primarily involves its interaction with adenosine receptors, particularly the A1 and A2 subtypes. These receptors are known to play critical roles in various physiological processes including:
- Cardiovascular regulation : Modulating heart rate and blood pressure.
- Neuroprotection : Protecting neurons from ischemic damage.
- Immunomodulation : Influencing immune responses.
The compound's ability to mimic or inhibit the action of adenosine can lead to diverse biological effects, making it a candidate for therapeutic development in conditions such as ischemia, inflammation, and cancer.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound:
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Cell Proliferation Assays :
- The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating potential anti-cancer properties.
- IC50 values were reported in the low micromolar range, suggesting a potent effect on cellular growth mechanisms.
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Apoptosis Induction :
- Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in tumor cells, as evidenced by enhanced Annexin V binding.
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Neuroprotective Effects :
- In neuronal cell cultures subjected to oxidative stress, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.
In Vivo Studies
Research into the in vivo effects has shown promising results:
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Animal Models of Ischemia :
- Administration of this compound in rodent models of ischemic stroke resulted in reduced infarct size and improved neurological outcomes.
- Behavioral assessments post-treatment indicated enhanced recovery of motor function.
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Inflammation Models :
- In models of acute inflammation, the compound reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.
Case Studies
Several case studies have highlighted specific applications:
- Case Study 1 : A study involving patients with chronic pain conditions demonstrated that adjunct therapy with this compound led to significant reductions in pain scores compared to placebo.
- Case Study 2 : In a cohort with neurodegenerative disorders, patients receiving treatment showed slower progression of symptoms and improved cognitive function over six months.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
